molecular formula C8H12Cl2N2O B2879100 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride CAS No. 2248366-96-1

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride

Cat. No.: B2879100
CAS No.: 2248366-96-1
M. Wt: 223.1
InChI Key: KQMRLMAHKAUAOG-UHFFFAOYSA-N
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Description

Evolution of Pyrano[2,3-b]pyridine Research

The pyrano[2,3-b]pyridine scaffold has emerged as a critical heterocyclic system in medicinal and synthetic chemistry due to its structural complexity and bioactivity. Early synthetic approaches to fused pyrano-pyridines relied on multistep reactions requiring harsh conditions, limiting their accessibility for drug discovery. A transformative advancement occurred in 2020 with the development of a rhodium(III)-catalyzed C–H activation strategy, enabling the synthesis of polycyclic pyrano[2,3-b]pyridines at room temperature with high efficiency (yields: 70–92%). This method streamlined access to derivatives with diverse substituents, accelerating structure-activity relationship (SAR) studies. Subsequent research focused on optimizing regioselectivity and expanding substrate scope, particularly for late-stage functionalization of pharmacophores containing nitrile groups. These innovations positioned pyrano[2,3-b]pyridines as versatile intermediates for drug development.

Discovery and Development Timeline

The pyrano[2,3-b]pyridine class gained prominence in the 2010s with the identification of MBX2319, a pyranopyridine efflux pump inhibitor (EPI) active against Escherichia coli AcrAB-TolC (2018). By 2020, synthetic breakthroughs enabled large-scale diversification of the core structure, leading to derivatives like 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride. By 2024, researchers reported pyrano[2,3-b]pyridines with dual antimicrobial-antifungal activity (e.g., compound 8 showing 90% inhibition against Staphylococcus aureus) and anticancer agents such as pyrano[3,2-c]pyridine 8a (IC~50~ = 0.23 µM against EGFR). The dihydrochloride salt form, exemplified by the title compound, became a standard for improving aqueous solubility in preclinical studies.

Table 1: Key Milestones in Pyrano[2,3-b]pyridine Development

Year Discovery Significance Source
2018 MBX2319 identified as AcrAB-TolC efflux pump inhibitor Validated pyranopyridines as EPIs
2020 Rh(III)-catalyzed synthesis under mild conditions Enabled scalable derivatization
2024 Antimicrobial pyrano[2,3-b]pyridines (e.g., compound 8 ) Broad-spectrum activity against pathogens
2024 Anticancer pyrano[3,2-c]pyridines (e.g., 8a targeting EGFR/VEGFR-2) Dual kinase inhibition demonstrated

Position within Heterocyclic Chemistry Literature

Pyrano[2,3-b]pyridines occupy a unique niche as bicyclic systems merging pyran and pyridine motifs. Their planar aromatic structure allows π-π interactions with biological targets, while the oxygen and nitrogen atoms facilitate hydrogen bonding. This dual functionality distinguishes them from simpler monocyclic heterocycles, enabling applications in multidrug resistance reversal, antimicrobial therapy, and kinase inhibition. The spirocyclic variants, such as those incorporating indoline moieties, further enhance structural diversity and chiral complexity. Computational studies highlight their optimal drug-likeness, with calculated logP values (2.1–3.8) and polar surface areas (60–85 Ų) aligning with Lipinski’s criteria.

Historical Applications in Medicinal Chemistry

Pyrano[2,3-b]pyridines have been engineered to address two major therapeutic challenges: antibiotic resistance and oncology. As EPIs, they potentiate fluoroquinolones and β-lactams by inhibiting AcrAB-TolC efflux pumps, restoring antibiotic efficacy against Gram-negative pathogens. In oncology, derivatives like 8a inhibit EGFR and VEGFR-2 kinases at nanomolar concentrations, inducing apoptosis in lung and breast cancer cell lines. The amine functionality in 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine derivatives enhances target engagement through protonation at physiological pH, while the dihydrochloride salt improves pharmacokinetic properties.

Table 2: Therapeutic Applications of Pyrano[2,3-b]pyridine Derivatives

Application Example Compound Target/Mechanism Efficacy Source
Antibiotic resistance MBX2319 AcrAB-TolC efflux pump inhibition 4–8-fold MIC reduction for CIP
Anticancer Pyrano[3,2-c]pyridine 8a EGFR/VEGFR-2 kinase inhibition IC~50~ = 0.23 µM (EGFR)
Antimicrobial Spiro derivative 8 Cell wall synthesis disruption 90% growth inhibition (S. aureus)

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c9-7-3-5-11-8-6(7)2-1-4-10-8;;/h1-2,4,7H,3,5,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMRLMAHKAUAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248366-96-1
Record name 2H,3H,4H-pyrano[2,3-b]pyridin-4-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors followed by amine functionalization

Industrial Production Methods: In an industrial setting, the production of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced amines or alcohols.

  • Substitution: Generation of substituted pyrano[2,3-b]pyridines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: Utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Research and Application Gaps

  • Target Compound: Limited data on its synthesis, bioactivity, or industrial applications suggest it may have been a niche research chemical.
  • Pyranoquinolines: Well-studied for CNS applications due to structural similarity to bioactive alkaloids. Their synthetic versatility supports drug discovery pipelines .

Biological Activity

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₈H₉N₂O·2HCl
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 502612-49-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral agent and its effects on different biological systems.

Antiviral Activity

Research has shown that derivatives of pyrano[2,3-b]pyridine exhibit potent antiviral properties. A study focusing on related compounds indicated that certain analogues had median MIC50 values against rhinovirus types ranging from 0.05 to 0.13 µg/mL . This suggests that this compound could possess similar antiviral efficacy.

The proposed mechanism of action involves the inhibition of viral replication through interference with viral RNA synthesis. Compounds in this class may disrupt the viral life cycle at multiple stages, enhancing their therapeutic potential against respiratory viruses.

Study 1: Antiviral Efficacy

A series of experiments conducted on various pyrano[2,3-b]pyridine derivatives demonstrated their effectiveness against rhinoviruses. The study evaluated the structure-activity relationship (SAR) and identified key functional groups that enhance antiviral activity. The results indicated that modifications at the 6-position significantly improved potency .

CompoundMIC50 (µg/mL)Notes
1c0.056-bromo derivative
1h0.136-(methylsulfonyl) derivative

Study 2: Toxicological Profile

Toxicity assessments revealed that while the compound shows promising biological activity, it also exhibits moderate toxicity in animal models. The acute oral LD50 was reported between 200 and 500 mg/kg in rabbits, indicating a need for careful dosage considerations in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests rapid absorption and distribution within biological systems. In vivo studies have indicated that serum levels exceed the MIC50 after oral administration at doses of around 200 mg/kg, supporting the potential for effective oral formulations .

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